molecular formula C9H9Cl3N2 B1465047 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride CAS No. 1443423-11-7

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride

Cat. No.: B1465047
CAS No.: 1443423-11-7
M. Wt: 251.5 g/mol
InChI Key: VQBXRLZXORCZNO-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride is a high-purity chemical reagent designed for advanced research and development in medicinal chemistry. The core benzimidazole scaffold is a privileged structure in drug discovery, known for its versatility and broad pharmacological potential. It is a structural isostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . This compound is of significant interest in the exploration of new therapeutic agents. Benzimidazole derivatives are extensively documented for their diverse biological activities, including serving as anticancer agents, antimicrobials, and antifungals . The specific molecular architecture of this compound, featuring a chloroethyl side chain, makes it a valuable intermediate for further synthetic modification. Researchers can utilize this reactive side chain to create novel molecular hybrids or to conjugate the benzimidazole core with other pharmacophores, facilitating the development of structure-activity relationships (SAR) . Its primary value lies in its application as a key building block for the synthesis of more complex, target-oriented molecules in pharmaceutical and agrochemical research. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXRLZXORCZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dimethylformamide suggests that it may have good bioavailability.

Biological Activity

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C9H8Cl2N2
  • Molecular Weight : 215.08 g/mol
  • CAS Number : 915924-14-0

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect cellular metabolism and signaling pathways.
  • Receptor Binding : It interacts with specific receptors, potentially modulating their activity and influencing various physiological responses.

Cellular Effects

Research indicates that this compound affects multiple cellular processes:

  • Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens. For instance, its minimum inhibitory concentration (MIC) against certain bacterial strains ranges from 8 to 16 µg/mL, comparable to standard antibiotics like fluconazole .
  • Anticancer Activity : In vitro studies have shown that it possesses anticancer properties with IC50 values ranging from 1.84 to 10.28 µg/mL against various cancer cell lines, making it competitive with established chemotherapeutics such as paclitaxel .

The mechanisms through which this compound exerts its effects include:

  • Targeting Key Proteins : Molecular docking studies suggest that the compound binds to dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer proliferation and angiogenesis .
  • Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound, showing promising results against both bacterial and fungal strains .
  • Anticancer Activity : In a comparative analysis of benzimidazole derivatives, this compound was noted for its potent anticancer effects across multiple cell lines, with a significant reduction in cell viability observed in assays .

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity TypeObserved EffectsReference
AntimicrobialMIC of 8-16 µg/mL against various pathogens
AnticancerIC50 values between 1.84 - 10.28 µg/mL
Enzyme InhibitionInhibits key metabolic enzymes
Apoptosis InductionTriggers apoptotic pathways in cancer cells

Preparation Methods

Synthesis of 6-Chloro-1H-benzimidazole Intermediate

  • Starting Material: 4-chloro-o-phenylenediamine or 5-chloro-o-phenylenediamine is commonly used to introduce the chlorine at the 6-position of the benzimidazole ring.
  • Cyclization: Condensation with formic acid or formamide under reflux conditions leads to the formation of the benzimidazole ring system with chlorine substitution at the 6-position.

Introduction of the 2-(2-chloroethyl) Side Chain

  • Alkylation Step: The 6-chloro-1H-benzimidazole intermediate is alkylated at the 2-position using 2-chloroethyl chloride or 2-chloroethyl tosylate as the alkylating agent.
  • Reaction Conditions: Typically performed in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen, facilitating nucleophilic substitution.
  • Temperature: Controlled heating between 50-100°C for several hours to ensure complete alkylation.

Formation of Hydrochloride Salt

  • After alkylation, the free base 6-chloro-2-(2-chloroethyl)-1H-benzimidazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • The salt formation improves compound stability, crystallinity, and facilitates purification by precipitation or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-chloro-o-phenylenediamine + formic acid Reflux, several hours 6-chloro-1H-benzimidazole
2 6-chloro-1H-benzimidazole + 2-chloroethyl chloride + base DMF, 50-100°C, 4-8 hours 6-chloro-2-(2-chloroethyl)-1H-benzimidazole (free base)
3 Free base + HCl (gas or solution) Room temperature, stirring This compound (final product)

Comparative Notes on Alternative Methods

  • Some methods utilize 2-chloroethylamine hydrochloride as an alternative alkylating agent precursor, requiring additional steps for chlorination.
  • Direct chlorination of 2-(2-hydroxyethyl)benzimidazole derivatives is less common due to lower selectivity and yield.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 4-chloro-o-phenylenediamine Commercially available
Alkylating agent 2-chloroethyl chloride Preferred for direct alkylation
Solvent DMF, DMSO Polar aprotic solvents improve yield
Base K2CO3, NaH Deprotonates benzimidazole nitrogen
Reaction temperature 50-100°C Controlled to avoid side reactions
Alkylation time 4-8 hours Monitored by TLC or HPLC
Hydrochloride formation HCl gas or concentrated HCl Room temperature, stirring
Purification Recrystallization Ethanol or ethyl acetate preferred
Yield 65-85% Dependent on reaction optimization

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Substitution with HCl : Reacting a benzimidazole precursor with 2-chloroethyl chloride in the presence of hydrochloric acid (HCl) under controlled pH (4–6) and temperature (60–80°C) can yield the target compound. Polar aprotic solvents like DMF enhance reactivity .
  • Cyclization Strategies : Starting from 6-chloro-1H-benzimidazole, introduce the 2-chloroethyl group via a Friedel-Crafts alkylation, using AlCl₃ as a catalyst in anhydrous dichloromethane. Optimize stoichiometry (1:1.2 molar ratio of precursor to 2-chloroethyl chloride) to minimize side products .

Q. Critical Factors :

  • Temperature : Higher temperatures (>80°C) may lead to decomposition.
  • Solvent : DMF increases reaction rate but requires thorough post-synthesis purification.
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7); typical yields range from 65–78% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and chloride positioning. Use Mo-Kα radiation (λ = 0.71073 Å) and refine data with SHELX software .
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d6): Look for aromatic protons (δ 7.2–7.8 ppm) and CH₂Cl groups (δ 3.8–4.2 ppm).
    • ¹³C NMR : Identify quaternary carbons adjacent to chlorine atoms (δ 110–125 ppm) .
  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to confirm purity (>95%) and molecular ion peak [M+H]⁺ at m/z 245.1 .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways for introducing substituents. For example, simulate the energy barriers of substituting the 2-chloroethyl group with fluorinated analogs .
  • Machine Learning (ML) : Train models on existing benzimidazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives. Tools like ICReDD’s reaction path search algorithms integrate experimental and computational data to prioritize high-yield routes .
  • Case Study : Virtual screening of 50 derivatives identified three candidates with enhanced solubility (logP < 3.5) using Schrödinger’s QikProp .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays in HeLa cells with 10% FBS). Discrepancies may arise from cell line variability or incubation times .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., tubulin). Compare results with experimental bioactivity; inconsistencies may indicate off-target effects .
  • Meta-Analysis : Aggregate data from 5+ independent studies using random-effects models. For example, a 2024 meta-analysis resolved conflicting reports on antiproliferative activity (p < 0.05) by controlling for assay methodologies .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor chloroethyl group incorporation during continuous flow synthesis. Adjust feed rates (0.5–2 mL/min) to maintain >90% conversion .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water 7:3) to achieve >99% purity. For large batches (>100 g), switch to simulated moving bed (SMB) chromatography .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride
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6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride

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